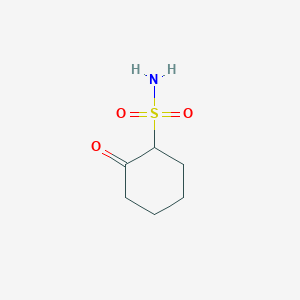

2-Oxocyclohexane-1-sulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-oxocyclohexane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEGCOJWEBRSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Cyclic Sulfonamides in Synthetic Methodologies and Chemical Design

Cyclic sulfonamides, known as sultams, are a class of organosulfur compounds that have garnered significant interest in organic synthesis and medicinal chemistry. acs.orgwikipedia.org Their rigid cyclic structure and the presence of the electron-withdrawing sulfonyl group confer unique chemical properties that chemists have exploited for various applications. Sultams are not merely synthetic curiosities; they are key components in a range of biologically active molecules, including the anti-inflammatory drug Ampiroxicam and the anticonvulsant Sulthiame. wikipedia.org

The utility of sultams extends to their role as effective chiral auxiliaries in asymmetric synthesis. acs.org The inherent chirality of certain sultam scaffolds can be used to guide the stereochemical outcome of reactions, allowing for the construction of complex, enantiomerically pure molecules. This has made them valuable tools for chemists aiming to synthesize specific stereoisomers of pharmacologically relevant compounds.

The synthesis of the sultam ring system has been the subject of extensive research, leading to a diverse array of methodologies. acs.org Classical methods often rely on the cyclization of amino sulfonic acids or the reaction of sulfonyl chlorides with amines. wikipedia.org However, recent decades have seen the emergence of more sophisticated and efficient strategies. Transition metal catalysis, particularly with copper and rhodium, has enabled novel intramolecular C-H amination and nitrene insertion reactions to form the sultam ring. acs.orgnih.govnih.gov Other modern approaches include ring-closing metathesis and radical cyclization processes, which offer alternative pathways to these important heterocycles. acs.org Researchers are continuously seeking to expand the synthetic toolbox, with recent efforts focused on developing cascade reactions to produce macrocyclic sulfonamides, which are of great interest in drug discovery for targeting challenging biological targets. york.ac.uk

The following table provides examples of synthetic methods used to generate cyclic sulfonamides, highlighting the diversity of modern chemical reactions.

| Catalyst/Reagent System | Reaction Type | Substrate Type | Product | Reference |

| Copper(I) Triflate | Intramolecular Nitrene Delivery | Olefinic Primary Sulfonamide | Substituted Cyclic Sulfonamide | acs.org |

| Rhodium(II) Carboxylates | C-H Amination | Arylsulfonyl Azide | Benzofused Cyclic Sulfonamide | nih.gov |

| Palladium Catalysis | SO2 Surrogate Insertion | Haloarene with Amino Group | Cyclic Sulfonamide | researchgate.net, acs.org |

| Grignard Reagent/Lewis Acid | Nucleophilic Ring Opening | Cyclic Sulfamidate | Functionalized Amine | researchgate.net |

Evolution of Research Perspectives on Ketone Sulfonamide Hybrid Scaffolds

Direct Synthesis Approaches to the this compound Core

The direct introduction of a sulfonamide or a precursor group onto the cyclohexanone (B45756) ring represents a common and efficient strategy for the synthesis of the target compound. These methods often leverage the reactivity of the α-position of the ketone.

Routes Involving Cyclohexanone as a Key Precursor

Cyclohexanone serves as a readily available and versatile starting material for the synthesis of this compound. The general approach involves the generation of an enolate or a similar reactive intermediate from cyclohexanone, which is then reacted with a suitable sulfur- and nitrogen-containing electrophile.

One plausible pathway involves the α-sulfonylation of cyclohexanone. This can be conceptually broken down into the following steps:

Enolate Formation: Cyclohexanone is treated with a base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate the corresponding enolate.

Reaction with a Sulfonylating Agent: The enolate is then quenched with a suitable electrophilic sulfur dioxide source or a pre-formed sulfonyl halide. For instance, reaction with sulfuryl chloride (SO₂Cl₂) could, in principle, yield an α-sulfonyl chloride intermediate.

Amination: The resulting 2-oxocyclohexanesulfonyl chloride is subsequently reacted with ammonia (B1221849) or a primary or secondary amine to furnish the desired this compound. The reaction of sulfonyl chlorides with amines is a well-established and high-yielding method for sulfonamide formation. researchgate.net

An alternative approach could involve the reaction of cyclohexanone with urea (B33335) in the presence of an acid catalyst, which has been shown to produce cyclohexanone-2-carboxamide. google.com While this yields a carboxamide rather than a sulfonamide, it demonstrates the feasibility of direct functionalization at the 2-position of the cyclohexanone ring. A similar strategy employing a sulfonamide-containing reagent in place of urea could potentially lead to the desired product.

Utilization of Sulfonic Acid/Sulfonate Intermediates

A key strategy in the synthesis of sulfonamides involves the use of sulfonic acids or their corresponding salts as stable and manageable precursors. ekb.eg These intermediates can be converted to the more reactive sulfonyl chlorides, which are then readily transformed into sulfonamides.

The synthesis of this compound can be envisioned starting from 2-oxocyclohexylsulfonic acid potassium salt. The general synthetic sequence would involve:

Conversion to Sulfonyl Chloride: The potassium salt of 2-oxocyclohexylsulfonic acid is treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to generate the corresponding 2-oxocyclohexanesulfonyl chloride. The use of milder reagents might be necessary to avoid side reactions involving the ketone functionality.

Amination: The in situ generated or isolated sulfonyl chloride is then reacted with an amine or ammonia to yield the final sulfonamide product.

A representative reaction scheme is presented below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Oxocyclohexylsulfonic Acid Potassium Salt | PCl₅ or SOCl₂ | 2-Oxocyclohexanesulfonyl Chloride |

| 2 | 2-Oxocyclohexanesulfonyl Chloride | Amine (R-NH₂) | This compound (or N-substituted derivative) |

Similarly, 2-oxocyclohexyl ammonium (B1175870) sulfonate can serve as a precursor. The ammonium salt can be converted to the corresponding sulfonyl chloride using standard procedures before amination. The choice of the counter-ion in the sulfonate salt often influences its solubility and reactivity in subsequent transformations.

Reaction with Oxalyl Chloride and Aniline (B41778) Derivatives

The reaction of a sulfonic acid with oxalyl chloride is a known method for the preparation of the corresponding sulfonyl chloride under mild conditions. This intermediate can then be reacted with aniline or its derivatives to form N-aryl sulfonamides.

In the context of this compound synthesis, 2-oxocyclohexylsulfonic acid would first be converted to 2-oxocyclohexanesulfonyl chloride using oxalyl chloride, often with a catalytic amount of a suitable activator like N,N-dimethylformamide (DMF). The resulting sulfonyl chloride is then treated with an aniline derivative to afford the N-aryl-2-oxocyclohexane-1-sulfonamide. This method is particularly useful for creating a library of N-substituted derivatives for structure-activity relationship studies.

The kinetics and mechanism of the reaction between various benzenesulfonyl chlorides and anilines have been studied, indicating that the reaction generally proceeds via a direct bimolecular nucleophilic displacement mechanism. researchgate.net

General Sulfonamide Formation Strategies Applicable to Cyclic Systems

The synthesis of the sulfonamide functional group is a cornerstone of organic and medicinal chemistry, with numerous methods developed over the years. Many of these general strategies are directly applicable to the synthesis of cyclic sulfonamides like this compound.

The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. ekb.eg This method is highly versatile and generally provides good to excellent yields.

Alternative methods that bypass the often-unstable sulfonyl chloride intermediates have also been developed. These include:

From Sulfonic Acids: Direct conversion of sulfonic acids to sulfonamides can be achieved using various coupling agents or under microwave irradiation. For example, the use of 2,4,6-trichloro- google.comCurrent time information in Bangalore, IN.google.com-triazine (cyanuric chloride) can activate the sulfonic acid for subsequent reaction with an amine. ekb.eg

From Thiols: Thiols can be oxidatively coupled with amines to form sulfonamides. This can be achieved using various oxidizing agents. ekb.eg

Metal-Catalyzed Sulfonamidation: Transition metal catalysts, such as copper and palladium, have been employed to facilitate the cross-coupling of sulfonyl-containing compounds with amines or aryl halides. For instance, copper-catalyzed N-arylation of sulfonamides with aryl boronic acids has been reported. ekb.eg

These general methods provide a broad toolkit for the synthesis of not only this compound itself but also a diverse range of its derivatives, which is crucial for applications in drug discovery and materials science.

Reactions of Sulfonyl Chlorides with Amines

The reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base is a classic and widely used method for forming sulfonamides. researchgate.netlibretexts.org This approach is effective but can be hampered by the difficulty in preparing and the instability of certain sulfonyl chloride derivatives, as well as the often-toxic reagents required for their synthesis. researchgate.net

Recent advancements have focused on optimizing this fundamental reaction. For instance, microwave-assisted, solvent-free, and catalyst-free conditions have been developed for the sulfonylation of various amines, offering a greener and more efficient alternative. rsc.org This method demonstrates high yields in short reaction times and is applicable to both primary and secondary amines, including aromatic amines with varying substituents. rsc.org

Key Findings from Sulfonylation of Amines:

| Reactant 1 | Reactant 2 | Conditions | Key Advantage |

| Sulfonyl Chloride | Primary/Secondary Amine | Base (e.g., triethylamine (B128534), pyridine) | Fundamental and widely applicable method. researchgate.netlibretexts.org |

| Sulfonyl Chloride | Amines | Microwave, solvent-free, catalyst-free | Environmentally friendly, rapid, and high-yielding. rsc.org |

One-Pot Synthesis from Amine-Derived Sulfonate Salts using Cyanuric Chloride

A significant improvement in sulfonamide synthesis is the one-pot conversion of amine-derived sulfonate salts using cyanuric chloride. organic-chemistry.orgthieme-connect.com This method is mild, efficient, and avoids the isolation of sulfonyl chloride intermediates. The reaction proceeds at room temperature in anhydrous acetonitrile (B52724) with triethylamine as a base, accommodating a wide range of primary and secondary amines, including alkyl, aryl, and cyclic derivatives. organic-chemistry.org Yields are generally good to excellent, often reaching up to 90%. organic-chemistry.org

This approach is particularly advantageous as it utilizes stable and easy-to-handle amine-sulfonate salts, circumventing the need for more hazardous reagents. organic-chemistry.org The reaction is believed to proceed through an SNAr mechanism, where the sulfonate salt reacts with cyanuric chloride to form a sulfonyl chloride in situ, which then reacts with an amine to produce the final sulfonamide. organic-chemistry.org

Reaction Parameters for One-Pot Sulfonamide Synthesis:

| Component | Role | Optimal Choice |

| Starting Material | Sulfonyl source | Amine-derived sulfonate salt organic-chemistry.org |

| Activating Agent | Forms intermediate | Cyanuric Chloride organic-chemistry.org |

| Base | Acid scavenger | Triethylamine organic-chemistry.org |

| Solvent | Reaction medium | Anhydrous Acetonitrile organic-chemistry.org |

Utility of DABCO-Bis(sulfur dioxide) (DABSO) as a Sulfur Dioxide Source

Gaseous sulfur dioxide is a key reagent in some sulfonamide syntheses but is also toxic and difficult to handle. afinitica.com DABCO-bis(sulfur dioxide) (DABSO), a stable, colorless solid, has emerged as a convenient and safer alternative. afinitica.comorganic-chemistry.org DABSO can be used in a one-pot synthesis of sulfonamides by reacting it with Grignard reagents to form sulfinates, which are then converted in situ to sulfonamides upon treatment with sulfuryl chloride and an amine. afinitica.comacs.org This method provides good yields, comparable to those obtained using gaseous SO2. organic-chemistry.org

DABSO's versatility extends to its use in preparing sulfamides and other sulfur-containing compounds, highlighting its broad applicability in organic synthesis. afinitica.comorganic-chemistry.org

Horner Reaction for Vinyl Sulfonamide Analogues

The Horner-Wadsworth-Emmons reaction provides a valuable route to vinyl sulfonamides, which are of interest in medicinal chemistry. organic-chemistry.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde with a phosphonate (B1237965) carbanion. organic-chemistry.org For the synthesis of vinyl sulfonamides, aldehydes are reacted with diphenylphosphorylmethanesulfonamide. organic-chemistry.org

This method is efficient and typically produces the trans isomer of the vinyl sulfonamide with high selectivity, which is attributed to steric hindrance in the transition state. organic-chemistry.org The required phosphoryl sulfonamide reagent is stable and can be easily prepared and stored. organic-chemistry.org The reaction accommodates a variety of aldehydes, leading to a diverse range of vinyl sulfonamide products. organic-chemistry.org

Stereoselective and Chiral Synthesis of this compound Derivatives

The introduction of stereogenic centers, including both point and axial chirality, into sulfonamide-containing molecules is crucial for their application in areas such as drug discovery and asymmetric catalysis. researchgate.netnih.gov

Enantioselective Methodologies for Creating Stereogenic Centers

The enantioselective synthesis of chiral sulfonamides can be achieved through various strategies. One common approach involves the use of chiral auxiliaries. nih.govacs.org For instance, enantioenriched sulfinates can be prepared using a chiral alcohol like l-menthol, and these can then be stereospecifically converted to other chiral sulfur compounds. acs.org

Catalytic enantioselective methods are also being developed. nih.gov These include kinetic and dynamic kinetic resolutions of racemic sulfur stereogenic centers. acs.org Furthermore, rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes has been shown to be a highly regio- and enantioselective method for producing chiral allylic sulfones. nih.gov Carbene-catalyzed reactions have also been reported for the enantioselective modification of sulfonamides under mild conditions. researchgate.net

Practical Access to Axially Chiral Sulfonamides via Organocatalytic N-Alkylation

Axial chirality is an important feature in many biologically active molecules and chiral ligands. researchgate.netnih.gov An operationally simple and practical method for the synthesis of axially chiral N-aryl sulfonamides involves the organocatalytic atroposelective N-alkylation of sulfonamides. researchgate.netnih.gov This approach utilizes commercially available chiral amine catalysts to achieve excellent enantiopurity. researchgate.net

This methodology has been successfully applied to the synthesis of structurally diverse axially chiral compounds, demonstrating its potential for wide application in enantioselective synthesis. researchgate.net Additionally, palladium-catalyzed atroposelective hydroamination of allenes has been developed for the construction of axially chiral sulfonamides, offering a broad functional group tolerance. acs.org

Application of Chiral Sulfonamide Auxiliaries and Ligands in Asymmetric Catalysis

Chiral sulfonamides are a significant class of compounds in asymmetric synthesis, serving as both effective chiral auxiliaries and as ligands for metal-catalyzed reactions. researchgate.netnih.gov The presence of the rigid sulfonyl group and the acidic N-H proton allows for the formation of well-defined, stereochemically biased environments around a reactive center.

The general principle of a chiral auxiliary involves the temporary attachment of a chiral molecule to a prochiral substrate. acs.org This creates a new, diastereomeric intermediate that can undergo a diastereoselective reaction. Subsequent removal of the auxiliary yields an enantiomerically enriched product. While specific applications of this compound itself as a primary chiral auxiliary are not extensively documented, its structural motifs are present in more complex and widely used chiral ligands. For instance, chiral vicinal bis(sulfonamide) ligands derived from trans-1,2-cyclohexanediamine have been synthesized and shown to be effective in various asymmetric transformations. ias.ac.in These ligands can coordinate with metal centers, creating a chiral environment that directs the approach of substrates.

The synthesis of such ligands often involves the reaction of a chiral diamine with a sulfonyl chloride. ias.ac.in A hypothetical application involving a derivative of this compound could see the ketone functionality used as a handle for further elaboration into a bidentate or polydentate ligand.

Chiral sulfonamides have also been employed as organocatalysts. For example, chiral phosphoric acids derived from BINOL are highly effective in promoting asymmetric Friedel-Crafts reactions. mdpi.com Furthermore, a three-component reaction involving sulfonamides, diazo compounds, and imines, cooperatively catalyzed by a rhodium complex and a chiral phosphoric acid, has been developed for the synthesis of enantiomerically enriched sulfonamides. sioc-journal.cn This highlights the versatility of the sulfonamide functional group in designing asymmetric catalytic systems.

Development of Asymmetric Alkylation Procedures for Cyclohexane-1-carboxylate Derivatives

The asymmetric alkylation of cyclic ketones and their derivatives is a fundamental carbon-carbon bond-forming reaction for the construction of chiral quaternary carbon centers. rsc.orgrsc.org These centers are common in a variety of natural products and pharmaceuticals. Methodologies for the enantioselective α-alkylation of cyclic β-keto esters and amides often rely on phase-transfer catalysis or the use of chiral auxiliaries. rsc.orgrsc.org

One of the most successful and widely adopted strategies involves the use of chiral oxazolidinone auxiliaries, famously developed by Evans. harvard.eduwilliams.eduyork.ac.uk In this approach, the chiral auxiliary is acylated, and the resulting imide is deprotonated to form a rigid, chelated (Z)-enolate. The bulky substituent on the oxazolidinone ring then directs the approach of an alkylating agent to the opposite face of the enolate, leading to a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary furnishes the α-alkylated carboxylic acid derivative in high enantiomeric purity. williams.eduyork.ac.uk

While this method is typically applied to carboxylic acid derivatives, the principles can be extended to the sulfonamide structure of this compound. The nitrogen of the sulfonamide could be acylated with a chiral auxiliary, and subsequent deprotonation at the α-carbon of the cyclohexanone ring would generate an enolate. The stereochemical outcome of the alkylation would then be dictated by the chiral auxiliary.

Another powerful technique for the asymmetric alkylation of cyclic ketones is phase-transfer catalysis. rsc.orgrsc.org In this method, a chiral quaternary ammonium salt, often derived from cinchona alkaloids, is used to shuttle a deprotonated substrate from an aqueous or solid phase into an organic phase containing the alkylating agent. The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that biases the trajectory of the incoming electrophile, resulting in an enantioselective alkylation. nih.gov This method has been successfully applied to the α-alkylation of cyclic β-keto esters and amides, achieving high yields and excellent enantioselectivities. rsc.orgrsc.org

The table below summarizes representative results for the asymmetric alkylation of cyclic β-keto esters using phase-transfer catalysis, which could be conceptually analogous to the alkylation of a this compound derivative.

| Entry | Substrate | Alkylating Agent | Catalyst | Yield (%) | ee (%) |

| 1 | 2-Methoxycarbonyl-1-indanone | Benzyl bromide | Cinchona-derived PTC | 95 | 96 |

| 2 | 2-Methoxycarbonyl-1-indanone | Allyl bromide | Cinchona-derived PTC | 92 | 94 |

| 3 | 2-Ethoxycarbonylcyclohexanone | Ethyl iodide | Cinchona-derived PTC | 88 | 90 |

| 4 | 2-Ethoxycarbonylcyclopentanone | Propargyl bromide | Cinchona-derived PTC | 85 | 92 |

Data is illustrative and based on reported results for analogous systems. rsc.orgrsc.org

The development of such asymmetric alkylation procedures for this compound would provide access to a range of chiral building blocks. These could be further manipulated through the ketone or sulfonamide functionalities to generate complex molecular architectures with potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Derivatization Strategies of 2 Oxocyclohexane 1 Sulfonamide

Functional Group Transformations of the Oxo and Sulfonamide Moieties

The reactivity of 2-Oxocyclohexane-1-sulfonamide is dictated by its two primary functional groups: the cyclic ketone and the sulfonamide. The ketone can undergo typical carbonyl reactions, while the sulfonamide offers opportunities for modification at both the nitrogen and sulfur atoms.

A key transformation of the sulfonamide group involves its conversion to a more reactive intermediate, such as a sulfonyl chloride. For instance, the potassium salt of 2-oxocyclohexane-1-sulfonate can be treated with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to yield 2-oxocyclohexane-1-sulfonyl chloride. acs.org This sulfonyl chloride is a highly valuable intermediate for synthesizing a wide range of N-substituted sulfonamide derivatives. acs.org

The ketone functionality can also be a site for various transformations. One notable reaction is the formation of α-diazo-β-keto sulfonamides, which can serve as precursors for carbene-mediated reactions. ucc.iethieme-connect.com These transformations highlight the dual reactivity of the core scaffold, enabling diverse derivatization pathways.

N-Alkylation and Acid-Amine Coupling Reactions for Derivative Synthesis

The nitrogen atom of the sulfonamide group in this compound and its derivatives is nucleophilic and can participate in N-alkylation and coupling reactions to introduce a wide variety of substituents. These strategies are fundamental in medicinal chemistry for creating libraries of analogs for structure-activity relationship (SAR) studies. mdpi.comdntb.gov.ua

N-Alkylation: This process involves the reaction of the sulfonamide nitrogen with an alkylating agent, typically an alkyl halide. The reaction is often facilitated by a base. For example, derivatives of N-(2-trifluoromethyl-4-chlorophenyl)-2-amino cyclohexyl sulfonamide (obtained from the reduction of the corresponding 2-oxo derivative) can be N-alkylated using substituted chloroacetamides in the presence of a base like cesium hydroxide (B78521) (CsOH) in a polar aprotic solvent such as DMF. mdpi.comdntb.gov.ua This approach has been successfully used to synthesize a series of 2-glycinamide cyclohexyl sulfonamide derivatives. mdpi.comdntb.gov.ua General methods for the N-alkylation of sulfonamides using alcohols as green alkylating agents have also been developed, often employing ruthenium or manganese catalysts. acs.orgorganic-chemistry.org

Acid-Amine Coupling: While direct coupling of carboxylic acids to the sulfonamide nitrogen is less common than N-alkylation, related strategies are pivotal in building complex derivatives. More frequently, an amine derivative of the core structure is coupled with a carboxylic acid. For instance, after reduction of the oxo group to an amine, the resulting amino cyclohexyl sulfonamide can be coupled with various carboxylic acids or their activated forms (like acid chlorides) to form new amide bonds. mdpi.comdntb.gov.ua This strategy significantly expands the chemical space accessible from the this compound scaffold.

A study on novel 2-glycinamide cyclohexyl sulfonamide derivatives demonstrated the synthesis of 33 new compounds using these N-alkylation and acid-amine coupling strategies, starting from the core chesulfamide moiety. mdpi.comdntb.gov.ua

Reduction Reactions of this compound Derivatives

The ketone group of this compound is a prime target for reduction reactions, leading to the formation of corresponding hydroxy-sulfonamide analogs. The stereochemical outcome of this reduction is often crucial for the biological activity of the resulting products.

The hydrogenation of β-keto sulfones and sulfonamides to their corresponding β-hydroxy derivatives is a well-established transformation. mdpi.comdntb.gov.ua Various reducing agents can be employed, including alkyl aluminum compounds (e.g., i-Bu₃Al, Et₃Al) and catalytic hydrogenation systems. mdpi.com For instance, the use of i-Bu₂AlH, i-Bu₃Al, and Et₃Al has been shown to be effective for the reduction of β-keto sulfones. mdpi.com Asymmetric hydrogenation using chiral ruthenium diamine catalysts can provide enantiomerically enriched β-hydroxysulfones. mdpi.com

The direct product of the ketone reduction is a 2-hydroxycyclohexylsulfonamide. google.comcmu.ac.th This hydroxyl group can be further derivatized, for example, through acylation, to produce 2-acyloxycyclohexylsulfonamides.

The synthesis of these acylated derivatives typically involves a two-step process:

Reduction of the Ketone: The 2-oxo group is reduced to a hydroxyl group.

Acylation of the Hydroxyl Group: The resulting N-substituted phenyl-2-hydroxy-cycloalkylsulfonamide is reacted with an acyl chloride. nih.gov

This acylation can be carried out in a solvent like dichloromethane, often with the aid of a catalyst such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) and in the presence of molecular sieves to remove moisture. nih.gov This method has been used to synthesize a library of eighteen different N-substituted phenyl-2-acyloxycyclohexylsulfonamides. nih.gov Combinatorial approaches have also been employed, where libraries of N-substituted phenyl-2-hydroxycyclohexylsulfonamides are reacted with different acyl chlorides to rapidly generate a multitude of 2-acyloxy derivatives for screening purposes. rhhz.netnyxxb.cn

| Derivative ID | N-Substituent (Phenyl) | Acyl Group | Yield (%) |

|---|---|---|---|

| III-1 | 2,4,5-Trichloro | Benzoyl | 85 |

| III-5 | 2,4-Dichloro | Benzoyl | 88 |

| III-10 | 4-Chloro | 3-Methylbenzoyl | 82 |

| III-18 | 2,4,5-Trichloro | 2-Ethoxyacetyl | 92 |

Conjugate Addition Reactions Involving Sulfonamide Nucleophiles (e.g., Aza-Michael Reactions)

The nitrogen atom of the sulfonamide group, while generally a weak nucleophile, can participate in conjugate addition reactions, most notably the aza-Michael reaction. buchler-gmbh.com This reaction involves the addition of the N-H bond across an activated carbon-carbon double bond of a Michael acceptor, such as an α,β-unsaturated ketone or ester. beilstein-journals.orgnih.gov

This type of reaction is a powerful tool for C-N bond formation and the synthesis of β-amino carbonyl compounds. arkat-usa.org While the direct participation of this compound as a nucleophile would require prior modification to introduce a Michael acceptor, the reactivity of its sulfonamide nitrogen is well-documented in intermolecular aza-Michael reactions.

For example, various sulfonamides (both aryl and alkyl) have been successfully added to α,β-unsaturated ketones like cyclohexenone. arkat-usa.org These reactions can be promoted under traditional strong acid or base conditions, or more recently, through catalysis by transition metals or metal-free organocatalysts to enhance functional group tolerance. nih.govarkat-usa.org A notable development is the use of hypervalent iodine catalysis, which activates the enone substrate towards nucleophilic attack by the sulfonamide. arkat-usa.org

| Sulfonamide Nucleophile | Product | Yield (%) |

|---|---|---|

| Methanesulfonamide | N-(3-Oxocyclohexyl)methanesulfonamide | 84 |

| Benzenesulfonamide | N-(3-Oxocyclohexyl)benzenesulfonamide | 85 |

| Thiophene-2-sulfonamide | N-(3-Oxocyclohexyl)thiophene-2-sulfonamide | 83 |

| Cyclopropanesulfonamide | N-(3-Oxocyclohexyl)cyclopropanesulfonamide | 72 |

These findings demonstrate the capability of the sulfonamide nitrogen to act as a nucleophile, a reactivity that can be harnessed in designing intramolecular cyclization strategies or intermolecular reactions for derivatives of this compound.

Functionalization of the Cyclohexane (B81311) Ring System (e.g., α-Functionalization of Amides)

The cyclohexane ring, specifically the carbon atom alpha to the ketone (the C2 position), is activated for functionalization due to the electron-withdrawing nature of the adjacent carbonyl group. This position is enolizable, allowing for reactions with various electrophiles.

Asymmetric α-alkylation of cyclic β-keto amides has been achieved with high enantioselectivity using phase-transfer catalysis. rsc.org This method provides a powerful route to introduce alkyl groups at the α-position, creating a chiral center. Cinchona alkaloid derivatives are often used as the chiral phase-transfer catalysts in these reactions, which can proceed in high yields (up to 98%) and excellent enantiomeric excesses (up to 98% ee). rsc.org

Furthermore, a general and chemoselective method for the α-functionalization of amides with heteroatom nucleophiles has been developed. acs.org This "umpolung" strategy involves converting the α-bromo amide into a more electrophilic species that can react with nucleophiles like alkoxides, thiolates, and even sulfonamide sodium salts. acs.org This allows for the introduction of α-alkoxy, α-thio, and α-amino groups. For instance, the reaction of an α-bromo amide with N-substituted tosylamides can yield α-aminated products, which are valuable amino acid derivatives. acs.org While this method was demonstrated on acyclic amides, the principles are applicable to the α-position of cyclic β-keto amides like this compound, provided it is first converted to an α-halo derivative.

Derivatization Strategies for Analytical Purposes (e.g., Isotope Analysis)

For analytical applications such as tracing the environmental fate and degradation of sulfonamide-containing compounds, compound-specific isotope analysis (CSIA) is a powerful technique. nih.govresearchgate.net Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a common method for CSIA, but it often requires the analytes to be volatile and thermally stable. researchgate.net Since many sulfonamides are polar and non-volatile, a derivatization step is necessary to make them amenable to GC analysis. nih.govresearchgate.net

A key derivatization strategy for sulfonamides is methylation. (Trimethylsilyl)diazomethane has been identified as an effective derivatization reagent for the nitrogen atoms in the sulfonamide group. nih.gov This methylation increases the volatility of the compound, allowing for precise and reproducible nitrogen isotope ratio (δ¹⁵N) analysis by GC-IRMS. nih.gov This method has been optimized for sulfamethoxazole (B1682508) and has shown versatility for other sulfonamides like sulfadiazine (B1682646) and sulfathiazole. nih.gov

This derivatization is crucial as it enables the use of CSIA to distinguish between different sources of sulfonamide contaminants and to track their transformation pathways in the environment, as isotopic fractionation patterns can be indicative of specific degradation mechanisms. nih.govnih.gov

Methylation Procedures for Sulfonamide Nitrogen

The introduction of a methyl group onto the nitrogen atom of a sulfonamide can significantly alter the chemical and physical properties of the molecule. In the case of this compound, this transformation yields N-methyl-2-oxocyclohexane-1-sulfonamide. The strategic placement of this methyl group can be a key step in the synthesis of more complex molecular architectures. This section details established research findings and procedures for the N-methylation of sulfonamides, which are applicable to this compound.

The primary challenge in the methylation of this compound lies in the selective alkylation of the sulfonamide nitrogen in the presence of an enolizable ketone. However, the significantly greater acidity of the proton on the sulfonamide nitrogen compared to the α-protons of the ketone facilitates selective deprotonation and subsequent methylation under controlled basic conditions.

A common and effective method for the N-methylation of sulfonamides involves the use of a strong base to deprotonate the sulfonamide, followed by the introduction of a methylating agent. monash.edu Sodium hydride (NaH) is a frequently employed base for this purpose, capable of quantitatively deprotonating the sulfonamide nitrogen to form the corresponding sodium salt. Subsequent treatment with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), leads to the formation of the N-methylated product. monash.edu The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to ensure the solubility of the reactants and intermediates.

Alternative methodologies for the N-methylation of sulfonamides have also been developed, some of which offer advantages in terms of selectivity and milder reaction conditions. For instance, methods utilizing quaternary ammonium (B1175870) salts as solid methylating agents have been reported for the monoselective N-methylation of amides and sulfonamides. acs.org Another approach involves the use of metal catalysts, such as ruthenium complexes, which can facilitate the N-methylation of sulfonamides using methanol (B129727) as the methyl source under basic conditions. cardiff.ac.uk

While direct experimental data for the methylation of this compound is not extensively reported, the synthesis of related N-substituted 2-oxocyclohexane-1-sulfonamides has been described in the literature, confirming the viability of reactions at the sulfonamide nitrogen of this heterocyclic scaffold. acs.org For example, the reaction of 2-oxocyclohexane-1-sulfonyl chloride with primary amines yields the corresponding N-substituted sulfonamides. acs.org

Based on established principles of sulfonamide chemistry, a general procedure for the N-methylation of this compound can be proposed. The following table outlines a representative experimental protocol.

| Parameter | Condition | Purpose |

| Starting Material | This compound | The substrate to be methylated. |

| Base | Sodium Hydride (NaH) | To deprotonate the sulfonamide nitrogen. |

| Methylating Agent | Methyl Iodide (CH₃I) | To provide the methyl group. |

| Solvent | Tetrahydrofuran (THF), anhydrous | To provide a suitable reaction medium. |

| Temperature | 0 °C to room temperature | To control the reaction rate and selectivity. |

| Reaction Time | 1-4 hours | To allow for complete reaction. |

| Work-up | Quenching with water, extraction | To isolate the product. |

Table 1: Proposed Reaction Conditions for the N-Methylation of this compound.

It is important to note that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve the highest possible yield and purity of the desired N-methylated product. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Mechanistic Studies of 2 Oxocyclohexane 1 Sulfonamide Transformations

Catalytic Cycle Investigations (e.g., Hypervalent Iodine Catalysis)

Hypervalent iodine compounds have emerged as powerful catalysts for a range of transformations involving sulfonamides. These reactions are valued for their mild conditions and avoidance of toxic heavy metals. A general catalytic cycle for hypervalent iodine(I/III) catalysis begins with the oxidation of a precatalyst, typically an iodoarene, by a stoichiometric terminal oxidant (e.g., Selectfluor, m-CPBA, or Oxone®) to generate the active iodine(III) catalytic species.

In the context of conjugate additions, the proposed mechanism involves the activation of an enone substrate by the iodine(III) catalyst. This activation enhances the electrophilicity of the β-carbon, facilitating a nucleophilic attack by the sulfonamide nitrogen (aza-Michael addition). Subsequent protonolysis releases the β-aminocarbonyl product and regenerates the iodoarene precatalyst, which re-enters the catalytic cycle.

A similar principle applies to the intermolecular coupling of amides and alkenes. The proposed cycle involves:

Oxidation: The iodoarene catalyst (A) is oxidized by a reagent like Selectfluor to an active I(III) species (B).

Activation: An activator, such as a lithium salt, can perform a salt metathesis to generate a more active hypervalent iodoarene catalyst (C).

Coordination: The active catalyst (C) coordinates with the alkene to form a complex (D), activating it for nucleophilic attack.

Nucleophilic Attack: The sulfonamide attacks the activated alkene, leading to the formation of the product and regeneration of the catalyst.

These cycles highlight the role of the hypervalent iodine species as a Lewis acid and an electron-transfer agent, enabling transformations that are otherwise challenging under mild conditions.

Insights into Stereochemical Outcomes and Selectivity

Achieving high levels of stereocontrol in reactions involving flexible molecules like 2-Oxocyclohexane-1-sulfonamide is a significant synthetic challenge. Research on related β-dicarbonyl systems provides insights into the factors governing stereochemical outcomes.

For instance, in the asymmetric transfer hydrogenation of β-keto esters, the presence of a substituent at the α-position can dramatically influence the stereochemical outcome. Studies have shown that α-unsubstituted β-keto esters can be reduced with high enantioselectivity, but often yield the opposite enantiomer compared to their α-substituted counterparts under identical catalytic conditions. This reversal of facial selectivity points to a switch in the preferred transition state geometry, dictated by steric and electronic interactions between the substrate, the chiral catalyst, and the hydride source.

In other transformations, such as the Michael addition of β-keto amides to nitroolefins, an unusual stereochemical outcome has been observed where the initial kinetic diastereoselectivity can be completely overridden by a subsequent crystallization-induced diastereomer transformation (CIDT). This allows for the isolation of the thermodynamically more stable, solid stereoisomer, even if it is not the kinetically favored product. This phenomenon demonstrates that the final stereochemical outcome is not always dictated solely by the transition state of the bond-forming step but can be influenced by postsynthetic purification processes.

The stereochemistry at the sulfur atom in related chiral sulfoximines and sulfonimidamides is another area of focus. The development of stereospecific reactions, such as the SuFEx reaction of sulfonimidoyl fluorides with amines, allows for the synthesis of highly enantioenriched sulfonimidamides, highlighting that with appropriate methodologies, high fidelity of stereochemical transfer can be achieved.

Hydrogen Bonding and Intermolecular Interactions in Molecular Aggregation

The sulfonamide group is a potent hydrogen-bond donor (N-H) and acceptor (S=O). These interactions are fundamental to the molecular recognition, crystal engineering, and aggregation behavior of molecules like this compound.

X-ray crystallographic studies of numerous sulfonamides reveal that strong intermolecular hydrogen bonds are a primary driving force in their crystal packing. The most common and robust motif involves the sulfonamide N-H donor and a sulfonyl oxygen acceptor of a neighboring molecule, often leading to the formation of chains or dimers. The presence of the ketone group in this compound introduces an additional hydrogen-bond acceptor site, potentially leading to more complex, three-dimensional hydrogen-bonding networks.

The preferences of hydrogen bonding have been systematically studied. Analysis of a large set of sulfonamide crystal structures showed that amino protons (like those on an aniline (B41778) moiety) have a strong preference for bonding to sulfonyl oxygens, whereas amido protons (part of the sulfonamide N-H) show a greater preference for bonding to stronger acceptors like amidine nitrogens when present.

Recent investigations have also explored the cooperativity of hydrogen bonds. Studies on molecules with an intramolecular hydrogen bond between a sulfonamide N-H and a pyridine (B92270) nitrogen showed that the formation of this bond increases the hydrogen-bond acceptor strength of the sulfonyl oxygens. This positive cooperativity, where one hydrogen bond strengthens another, is a key feature of intermolecular interactions in these systems.

Table 2: Common Hydrogen-Bonding Patterns in Sulfonamide Crystals

| Donor | Acceptor | Common Motif | Reference |

|---|---|---|---|

| Sulfonamide N-H | Sulfonyl O=S | Chain or Dimer | |

| Amino N-H (on aryl ring) | Sulfonyl O=S | Chain (C(4) motif) | |

| Sulfonamide N-H | Guest Carboxyl C=O | Preferential in cocrystals |

Theoretical Mechanistic Predictions via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and rationalizing the mechanisms of reactions involving this compound. These theoretical approaches provide detailed information about reaction coordinates, transition state structures, and activation energies that are often difficult to obtain experimentally.

DFT calculations have been employed to elucidate reaction pathways for related molecules. For example, in the copper-mediated reactions of α-diazo-β-keto sulfonamides, DFT studies revealed that the preference for Wolff rearrangement over C-H insertion is more complex than simple electronics would suggest. The calculations showed that the selectivity is determined by a combination of factors, including the conformation of the key vinyl cation intermediate and electrostatic interactions between the cation and the adjacent carbonyl oxygen, which collectively guide the migration preference.

In the study of superelectrophilic activation of α,β-unsaturated ketones under superacidic conditions, DFT calculations were used to compare different mechanistic possibilities. The results indicated that the most plausible reaction pathways involve sequential protonation, first at the carbonyl oxygen and then at the α-carbon, to form a highly reactive dicationic superelectrophile. This pathway was found to be energetically more favorable than other potential routes, providing a sound theoretical basis for the observed reactivity.

Furthermore, DFT is used to study non-covalent interactions. It can be used to optimize molecular geometries and calculate the interaction energies of hydrogen-bonded dimers or larger aggregates, providing quantitative insights into the stability and structure of the solid-state forms of sulfonamides. These computational models complement experimental data from X-ray crystallography and spectroscopy, offering a more complete picture of molecular aggregation.

Spectroscopic and Structural Characterization Techniques for 2 Oxocyclohexane 1 Sulfonamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Oxocyclohexane-1-sulfonamide, ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring and the sulfonamide NH group. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent ketone and sulfonamide groups. Protons on carbons alpha to the carbonyl group (C6) and the carbon bearing the sulfonamide (C1) would be deshielded and appear at a lower field. The NH proton of the sulfonamide would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would definitively confirm the presence of the six-membered ring and the key functional groups. The carbonyl carbon (C2) is expected to have the most downfield chemical shift, typically above 200 ppm. The carbon atom attached to the sulfonamide group (C1) would also be significantly deshielded. The remaining methylene (B1212753) (-CH2-) carbons of the ring would appear at higher field strengths.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-H | 3.5 - 4.0 | 60 - 70 |

| C2 (C=O) | - | 205 - 215 |

| C3-H₂ | 1.8 - 2.2 | 25 - 35 |

| C4-H₂ | 1.6 - 2.0 | 20 - 30 |

| C5-H₂ | 1.9 - 2.3 | 25 - 35 |

| C6-H₂ | 2.2 - 2.6 | 40 - 50 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the ketone and sulfonamide moieties. The carbonyl (C=O) stretching vibration of the cyclohexanone (B45756) ring typically appears as a very strong and sharp peak. qiboch.com The sulfonamide group is identified by two distinct stretching vibrations for the S=O bonds (asymmetric and symmetric) and a stretching vibration for the N-H bond. rsc.orgznaturforsch.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Sulfonamide) | Stretch | 3350 - 3250 | Medium |

| C=O (Ketone) | Stretch | 1720 - 1700 qiboch.combartleby.com | Strong, Sharp |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1310 rsc.orgznaturforsch.com | Strong |

| S=O (Sulfonamide) | Symmetric Stretch | 1170 - 1140 rsc.orgznaturforsch.com | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

For this compound (molar mass ≈ 177.21 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A common and diagnostic fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which would result in a significant peak at M-64. nih.govnih.govcolab.ws The cyclohexane ring can also undergo characteristic fragmentation, such as alpha-cleavage adjacent to the carbonyl group, leading to the loss of alkyl fragments. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 177 | [C₆H₉NO₃S]⁺ | Molecular Ion (M⁺) |

| 113 | [C₆H₉NO]⁺ | Loss of SO₂ from the molecular ion nih.govnih.gov |

| 98 | [C₅H₆NO]⁺ | Alpha-cleavage and loss of C₂H₃ |

| 84 | [C₆H₁₂]⁺ | Loss of HNSO₂ |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the crystalline state, the six-membered ring of this compound is expected to adopt a stable chair conformation to minimize steric strain. The bulky sulfonamide group (-SO₂NH₂) would likely occupy an equatorial position to reduce unfavorable 1,3-diaxial interactions. However, stereoelectronic factors, such as the anomeric effect, which can favor axial substitution in heteroatom-containing rings, might also influence the final conformation. wikipedia.org

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonds. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). nih.govsemanticscholar.org It is anticipated that the N-H proton will form a strong hydrogen bond with a sulfonyl oxygen atom of an adjacent molecule. nih.gov This interaction is a dominant feature in the crystal structures of primary sulfonamides and often leads to the formation of well-defined supramolecular structures like dimers or one-dimensional chains. nih.govnih.gov The carbonyl oxygen (C=O) can also act as a hydrogen bond acceptor, potentially leading to more complex, three-dimensional networks.

Spectrophotometric Methods for Quantitative Analysis of Sulfonamide Derivatives

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of sulfonamides, often after a chemical derivatization step to produce a colored compound. nih.govresearchgate.net

A common approach for sulfonamides containing a primary aromatic amine is the Bratton-Marshall reaction, which involves diazotization followed by coupling with a chromogenic agent to form a highly colored azo dye, typically measured between 450 and 550 nm. nih.gov While this compound lacks a primary aromatic amine, other derivatization methods can be employed. For instance, it can react with various reagents that target the sulfonamide group itself. Another strategy involves charge-transfer complex formation, where the sulfonamide acts as an electron donor in the presence of a π-acceptor, producing a colored complex that can be quantified. jocpr.com These methods generally exhibit good linearity over a specific concentration range, allowing for the accurate determination of the sulfonamide in various samples. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. For novel compounds such as this compound and its derivatives, this technique is crucial for verifying the empirical formula following synthesis. The comparison between the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) and the values calculated from the proposed molecular formula provides a primary confirmation of the compound's identity and purity.

The most common method for this determination is combustion analysis, often performed using a CHNS elemental analyzer. In this process, a small, precisely weighed sample of the compound is combusted at high temperatures in an oxygen-rich environment. This combustion converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated and quantified using various detection methods, such as gas chromatography with a thermal conductivity detector (TCD). The results are presented as a percentage of the total mass.

For the target compound, this compound, the theoretical elemental composition can be calculated based on its molecular formula, C₆H₁₁NO₃S. These calculated values serve as the benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 72.066 | 40.66 |

| Hydrogen | H | 1.008 | 11.088 | 6.26 |

| Nitrogen | N | 14.007 | 14.007 | 7.90 |

| Sulfur | S | 32.06 | 32.06 | 18.09 |

| Oxygen | O | 15.999 | 47.997 | 27.08 |

| Total | | | 177.218 | 100.00 |

A study on the synthesis of 1-(Allyl(methyl)amino)-2,2,2-trichloroethylidenesulfamoyl Chloride, a related sulfonamide derivative, reported both the calculated and experimentally found elemental percentages. mdpi.com Such data demonstrates the high degree of accuracy expected from this analysis.

Table 2: Example of Elemental Analysis for a Related Sulfonamide Derivative: 1-(Allyl(methyl)amino)-2,2,2-trichloroethylidenesulfamoyl Chloride (C₆H₈Cl₄N₂O₂S) mdpi.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 22.95 | 22.73 |

| Hydrogen | 2.57 | 2.42 |

The close agreement between the calculated and found values, typically within ±0.4%, is considered a strong confirmation of the proposed chemical structure and an indication of the sample's high purity. Any significant deviation could suggest the presence of impurities, residual solvent, or that the actual compound synthesized is different from the one proposed. Therefore, elemental analysis is an indispensable tool in the structural characterization of this compound and its derivatives.

Lack of Specific Research Data for this compound Precludes Article Generation

The existing body of computational chemistry research on sulfonamides is vast and covers a wide range of derivatives. mdpi.comnih.govnih.govbiruni.edu.trrsc.orgnih.govmdpi.comresearchgate.net These studies employ sophisticated methods to investigate various aspects of sulfonamide compounds, including:

Electronic Structure and Properties: DFT is a powerful tool used to understand the electronic characteristics of sulfonamide molecules, which are crucial for their reactivity and interaction with biological targets. nih.govnih.gov

Conformational Analysis: The three-dimensional shape of a molecule is critical to its function. Computational studies on different sulfonamides have explored their possible conformations and the associated energy landscapes. mdpi.comresearchgate.netkcl.ac.uk

Reactivity and Selectivity: Theoretical models help predict how and where a molecule will react, guiding the synthesis of new compounds with desired properties. mdpi.com

Molecular Modeling and Simulation: These techniques are used to simulate the interaction of sulfonamides with biological targets, such as enzymes, providing insights into their mechanism of action. nih.govbiruni.edu.trrsc.orgmdpi.com

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, aiding in the design of more potent drugs. nih.gov

However, this extensive research has been directed at other members of the sulfonamide family, typically those with known or potential therapeutic applications. The compound this compound, identified by CAS Number 96355-25-8, does not appear to have been the subject of such detailed computational analysis in published literature. chemicalbook.com

The strict requirement to focus solely on this compound and to populate a detailed, multi-level outline with specific research findings, data tables, and scientifically accurate content cannot be met without available primary research. Generating such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, until specific computational and theoretical research on this compound is conducted and published, the creation of the requested article is not feasible.

Computational and Theoretical Chemistry in 2 Oxocyclohexane 1 Sulfonamide Research

Computational Validation of Spectroscopic and Structural Data

Computational chemistry serves as a powerful tool in modern chemical research, providing theoretical data that can be used to validate and interpret experimental findings. In the study of 2-Oxocyclohexane-1-sulfonamide, computational methods, particularly Density Functional Theory (DFT), are employed to predict molecular structure, vibrational frequencies (infrared spectroscopy), and nuclear magnetic resonance (NMR) chemical shifts. By comparing this theoretical data with experimental results, researchers can confirm the synthesized structure, assign spectroscopic signals with greater confidence, and gain deeper insights into the molecule's electronic and geometric properties. mdpi.com

These theoretical calculations are typically performed on an isolated molecule in the gas phase. Consequently, minor deviations between calculated and experimental values are expected. nih.gov Such differences often arise from factors not accounted for in the calculations, such as intermolecular interactions in the solid state (for X-ray diffraction and solid-state IR) and solvent effects (for NMR). nih.gov Despite these variations, the strong correlation typically observed between theoretical and experimental data provides robust validation for the empirical results. mdpi.com

While specific computational studies exclusively on this compound are not widely published, the methodologies are well-established for the broader class of sulfonamide compounds. The following sections illustrate the validation process using data from representative sulfonamide derivatives.

Validation of Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

Theoretical vibrational analysis is used to calculate the frequencies and intensities of infrared absorption bands. This calculated spectrum is then compared with the experimental FTIR spectrum. The characteristic vibrational modes for the sulfonamide group, such as the symmetric and asymmetric stretching of the S=O bonds (ν(SO₂)) and the S-N bond (ν(S-N)), are of particular interest. mdpi.com

For example, a comparative study on a sulfonamide derivative showed a strong agreement between the calculated and observed frequencies for key functional groups. The computed harmonic vibrational wavenumbers are generally higher than the experimental values, a common discrepancy attributed to the calculations being performed on a gas-phase monomer while experiments are often done in the solid state. nih.gov

Below is a table illustrating the comparison between experimental and theoretical vibrational frequencies for characteristic bonds in a representative sulfonamide compound.

| Vibration Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | -NH- | 3291 | 3496 |

| Asymmetric SO₂ Stretch | -SO₂- | 1330 | 1380 |

| Symmetric SO₂ Stretch | -SO₂- | 1125 | 1211 |

| S-N Stretch | -S-N- | 931 | 847 |

This data is illustrative and based on findings for ({4-nitrophenyl}sulfonyl)tryptophan to demonstrate the validation methodology. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical shifts are plotted against the experimental data to establish a correlation, which is often linear with a high coefficient of determination (R² > 0.9). researchgate.net This strong correlation allows for the unambiguous assignment of signals in the experimental spectrum, especially for complex molecules.

Discrepancies between calculated and experimental shifts can occur, particularly for labile protons like N-H, whose chemical shifts are highly dependent on solvent and concentration. nih.gov

The following tables provide an example of the comparison between experimental and calculated ¹H and ¹³C NMR chemical shifts for a sulfonamide derivative.

Table: ¹H NMR Data Comparison

| Proton Environment | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Aliphatic CH | 3.24 | 3.65 |

| Aliphatic CH₂ | 3.20 - 3.23 | 3.11 - 3.34 |

| Aromatic CH | 6.91 - 7.45 | 6.91 - 7.95 |

This data is illustrative and based on findings for ({4-nitrophenyl}sulfonyl)tryptophan to demonstrate the validation methodology. nih.gov

Table: ¹³C NMR Data Comparison

| Carbon Environment | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Aliphatic C | 54.30 | 56.40 |

| Aromatic C | 116.80 - 135.66 | 115.88 - 142.19 |

This data is illustrative and based on findings for ({4-nitrophenyl}sulfonyl)tryptophan to demonstrate the validation methodology. nih.gov

Validation of Structural Data

Computational chemistry is also used to determine the most stable three-dimensional structure of a molecule through geometry optimization. This process calculates key structural parameters such as bond lengths and bond angles. These theoretical parameters are then compared with experimental data obtained from techniques like X-ray crystallography. A close agreement between the DFT-calculated and XRD-determined structures validates the experimental result. nih.gov

The table below shows a comparison of selected bond lengths and angles for a sulfonamide derivative as determined by X-ray diffraction and DFT calculations.

| Structural Parameter | Atoms Involved | Experimental (XRD) | Calculated (DFT) |

| Bond Length (Å) | |||

| S1-O1 | 1.432 | 1.465 | |

| S1-O2 | 1.428 | 1.467 | |

| S1-N1 | 1.638 | 1.684 | |

| S1-C7 | 1.760 | 1.789 | |

| Bond Angle (°) | |||

| O1-S1-O2 | 120.32 | 122.25 | |

| O1-S1-N1 | 107.51 | 106.33 | |

| O2-S1-C7 | 108.52 | 108.73 | |

| N1-S1-C7 | 105.74 | 105.46 |

This data is illustrative and based on findings for an ortho-(4-tolylsulfonamido)benzamide to demonstrate the validation methodology. nih.gov

Advanced Applications and Role in Complex Molecule Synthesis

2-Oxocyclohexane-1-sulfonamide as a Versatile Building Block in Complex Organic Synthesis

This compound serves as a highly versatile building block in organic synthesis, a term for essential starting materials used to construct more complex molecules. cymitquimica.comresearchgate.net Its utility stems from the presence of two key functional groups: a ketone and a sulfonamide. This bifunctionality allows for a wide array of chemical transformations, enabling chemists to introduce diverse structural motifs and build molecular complexity.

The synthesis process often begins with the potassium salt of the compound, 2-oxocyclohexane-1-sulfonate potassium, which can be converted into the more reactive 2-oxocyclohexane-1-sulfonyl chloride intermediate. acs.org This intermediate readily reacts with various nucleophiles, particularly amines, to form a stable sulfonamide linkage. For instance, in the creation of novel stilbene (B7821643) cyclohexyl sulfonamide derivatives with antifungal properties, 2-oxocyclohexane-1-sulfonyl chloride is reacted with (E)-4-styryl aniline (B41778) in the presence of a base. acs.org This reaction highlights the role of the this compound core as a foundational platform upon which larger, more functionalized molecules can be assembled. acs.orgugent.be The inherent reactivity of the ketone group further enhances its versatility, offering a site for nucleophilic additions, condensations, and other carbonyl chemistry, thus expanding the range of accessible molecular architectures.

Integration into Multi-Step Synthetic Sequences (e.g., Protecting Group Strategies)

In the context of multi-step synthesis, the sulfonamide group of this compound plays a crucial role due to its characteristic stability. orgsyn.orgwikipedia.org Sulfonamides are generally robust and can withstand a broad spectrum of reaction conditions, which is a desirable trait in lengthy synthetic campaigns. orgsyn.org However, this stability also means that other, more reactive functional groups within a molecule must often be temporarily masked or "protected" to prevent unwanted side reactions. organic-chemistry.orglibretexts.org

A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity. organic-chemistry.org For example, if a molecule containing the this compound scaffold also possesses a reactive amine or alcohol group elsewhere, that group might be converted into a less reactive form (like a carbamate (B1207046) or an ether) before subjecting the molecule to reactions intended to modify the cyclohexane (B81311) ring or the sulfonamide's substituent. organic-chemistry.orgutdallas.edu After the desired transformations are complete, the protecting group is removed to restore the original functionality. utdallas.edu This strategy of protection and deprotection is fundamental to the successful synthesis of complex molecules, ensuring that chemical reactions occur only at the desired locations. libretexts.orgfiveable.me The inherent stability of the sulfonamide N-S bond means it often remains intact throughout these sequences, acting as a stable anchor while other parts of the molecule are manipulated. nih.gov

Utilization as Chiral Auxiliaries or Ligands in Asymmetric Transformations

Asymmetric synthesis, the selective production of one stereoisomer of a chiral compound, is paramount in medicinal chemistry, as different enantiomers can have vastly different biological effects. uwindsor.ca A key strategy in this field is the use of a chiral auxiliary—a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov

This compound is an inherently chiral molecule due to the stereocenter at the C1 position of the cyclohexane ring. This chirality, combined with the rigid structure of the sulfonamide group, gives it the potential to act as a chiral auxiliary. wikipedia.org While specific documented use of this compound itself as an auxiliary is not widespread, analogous structures such as camphorsultam, which is also a cyclic sulfonamide, are famously effective in this role. wikipedia.org In principle, by attaching the this compound unit to a prochiral substrate, its defined three-dimensional structure can direct the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. scielo.org.mx After the reaction, the auxiliary can be cleaved and recovered, leaving behind an enantiomerically enriched product. wikipedia.org The development of sulfonimidamides, which are related to sulfonamides, as chiral auxiliaries further underscores the potential of this class of compounds to induce high stereoselectivity in chemical reactions. diva-portal.org

Directed Synthesis Strategies Employing Sulfonamide Directing Groups

Achieving regioselectivity—the control of where a reaction occurs on a molecule—is a central challenge in organic synthesis. One powerful technique is the use of directing groups, which are functional groups that guide a catalyst to a specific C-H bond, enabling its selective functionalization. The sulfonamide moiety can serve as a valuable anchor or handle in such strategies.

In directed synthesis, a transition-metal catalyst can temporarily coordinate to a Lewis basic site within the molecule, such as the oxygen or nitrogen atoms of the sulfonamide group. d-nb.info This brings the catalyst into close proximity with specific C-H bonds, facilitating their cleavage and subsequent reaction. For example, iridium-catalyzed C-H amidation reactions can use a directing group to guide the formation of a new C-N bond at a specific position on an aromatic ring. organic-chemistry.org While the sulfonamide itself is often the group being installed, the principle extends to using the sulfonamide as a pre-installed directing element. For a molecule containing the this compound scaffold, the sulfonamide group could potentially direct the functionalization of either the cyclohexane ring or an appended aryl group, providing a reliable method for late-stage modification of complex molecules. d-nb.info

Development of Novel Chemical Entities Based on the this compound Scaffold

The this compound scaffold has proven to be a fertile ground for the discovery of novel chemical entities with diverse biological activities. sci-hub.seresearchgate.net Medicinal and agricultural chemists frequently use this core structure as a starting point, systematically modifying its components to optimize potency and other properties. researchgate.netresearchgate.net This has led to the development of new agents for treating a range of diseases and for crop protection. researchgate.netresearchgate.net

A prominent example is the fungicide N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide, also known as L13 or chesulfamide. mdpi.comnih.gov This compound has demonstrated excellent activity against Botrytis cinerea, a significant plant pathogen that causes gray mold disease. mdpi.comresearchgate.net Other research has explored derivatives as potential antibacterial agents against Mycobacterium tuberculosis and as inhibitors of the SARS-CoV-2 virus. nih.govnih.gov The versatility of the sulfonamide structure allows for the creation of large libraries of related compounds, increasing the probability of identifying hits with desired therapeutic or biological effects. ontosight.ainih.gov

| Derivative Class | Example Compound Name | Targeted Application | Key Research Finding | Reference |

|---|---|---|---|---|

| Fungicides | N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide (L13) | Agriculture (Control of Botrytis cinerea) | Exhibits high fungicidal activity against resistant strains of B. cinerea, with a novel mode of action. | mdpi.comnih.govresearchgate.net |

| Antifungals | Stilbene Cyclohexyl Sulfonamides | Agriculture (Control of Botrytis cinerea) | Compound II-15 was identified as a promising lead candidate for a new fungicide. | acs.org |

| Antivirals | Cyclic Sulfonamide Derivatives | Medicine (Anti-SARS-CoV-2) | A class of cyclic sulfonamides was identified as novel inhibitors of SARS-CoV-2, with one compound showing robust activity and good oral bioavailability. | nih.gov |

| Antibacterial | Arylsulphonamides | Medicine (Anti-tuberculosis) | Identified as a novel scaffold with bactericidal activity against drug-sensitive and drug-resistant M. tuberculosis clinical isolates. | nih.gov |

| Enzyme Inhibitors | N-Aryl 6-aminoquinoxaline (B194958) Sulfonamides | Oncology (PFKFB3 Inhibition) | Derivatives were synthesized as inhibitors of PFKFB3, an enzyme involved in cancer cell metabolism. | researchgate.net |

Investigations into Mode of Action in Pathogens (Focus on Molecular and Cellular Chemical Interactions)

Understanding the mode of action of a bioactive compound at the molecular and cellular level is critical for its development. For derivatives of this compound, detailed investigations have shed light on how they exert their effects on pathogens. The fungicide L13, N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide, serves as an excellent case study. mdpi.comnih.gov

Studies on the fungus Botrytis cinerea revealed that L13 induces significant and detrimental changes to the fungal cells. mdpi.comnih.govresearchgate.net Observations using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) showed that treatment with L13 caused the fungal hyphae to exhibit excessive and irregular branching. mdpi.comnih.gov Furthermore, the compound led to the decomposition of the cell wall and the vacuole, which are essential for cellular integrity and function. mdpi.comnih.govresearchgate.net L13 also induced significant electrolyte leakage from the hyphae, indicating severe membrane damage. mdpi.com Interestingly, the compound had only a minor effect on oxygen consumption, suggesting its primary mechanism is not the disruption of mitochondrial respiration. nih.gov This mode of action, which involves the breakdown of crucial cellular structures, differs from many commercial fungicides, giving L13 potential to be effective against resistant pathogen strains. mdpi.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for preparing 2-Oxocyclohexane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves sulfonylation of 2-oxocyclohexane derivatives using sulfonyl chlorides under controlled conditions. Key steps include:

- Nucleophilic Substitution : React 2-oxocyclohexanone with a sulfonamide precursor (e.g., sulfonyl chloride) in anhydrous solvents like dichloromethane or THF, using a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Vary temperature (0–25°C), stoichiometry, and solvent polarity to maximize yield. Monitor purity via TLC or HPLC. For reproducibility, document all parameters (e.g., reaction time, inert atmosphere use) as per Beilstein Journal guidelines .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the cyclohexanone backbone and sulfonamide group. The carbonyl (C=O) peak at ~205 ppm in -NMR and sulfonamide protons at ~7-8 ppm in -NMR are diagnostic .

- IR Spectroscopy : Identify S=O stretches (~1350–1150 cm) and C=O stretches (~1700 cm). Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Perform all syntheses in a fume hood to avoid inhalation of volatile intermediates .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .

- Spill Management : Use inert absorbents (e.g., vermiculite) for solid spills and neutralize liquid spills with sodium bicarbonate before disposal .

Q. How should experimental procedures be documented to ensure reproducibility?

Methodological Answer:

- Detailed Protocols : Include exact reagent quantities, solvent grades, and equipment specifications (e.g., stirrer RPM).

- Supplementary Data : Provide raw spectroscopic data (e.g., NMR spectra) and purity metrics (HPLC chromatograms) in supporting information, following Beilstein Journal standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

- Systematic Comparison : Re-evaluate experimental variables (e.g., cell lines, assay pH, compound concentrations) that may affect activity. For example, phosphatase inhibition assays in used specific buffer conditions (pH 7.4, 37°C) that may not align with other studies .

- Statistical Meta-Analysis : Apply tools like ANOVA to identify outliers or confounding factors. Open data sharing, as emphasized in , enhances cross-study validation .

Q. What computational chemistry approaches are suitable for studying the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model molecular orbitals and electrostatic potential surfaces. Focus on the sulfonamide group’s electron-withdrawing effects on the cyclohexanone ring .

- Docking Studies : Simulate interactions with target enzymes (e.g., phosphatases) using AutoDock Vina. Validate predictions with experimental IC values from enzymatic assays .

Q. What methodologies are recommended for investigating the inhibitory effects of this compound on phosphatases?

Methodological Answer: